O-Methylisourea hemisulfate is derived from the reaction of urea with dimethyl sulfate, followed by treatment with sulfuric acid and calcium hydroxide. Its chemical identifiers include:
The compound is often available in high purity forms (≥99%) from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich .
The synthesis of O-Methylisourea hemisulfate involves a two-step process:
The molecular structure of O-Methylisourea hemisulfate features a central carbon atom bonded to a methyl group, two nitrogen atoms, and a sulfate group. Its structural representation can be summarized as follows:
The compound's structure allows it to participate in various chemical reactions due to the presence of reactive functional groups such as carbamimidate and sulfate.
O-Methylisourea hemisulfate is known to engage in several notable chemical reactions:
The reactivity of O-Methylisourea hemisulfate is largely attributed to its electrophilic nature, making it suitable for nucleophilic attack by various substrates.
The mechanism of action of O-Methylisourea hemisulfate primarily involves its role as a reagent in organic synthesis. When it interacts with nucleophiles (such as amino acids), it forms covalent bonds that can alter biological activity or facilitate further chemical transformations.
For example:
This ability to form stable complexes with biological molecules underpins its utility in medicinal chemistry.
O-Methylisourea hemisulfate exhibits several important physical and chemical properties:
These properties make it versatile for laboratory applications but also require prudent handling practices.
O-Methylisourea hemisulfate has diverse applications across multiple fields:
Traditional synthesis of O-methylisourea hemisulfate relies on cyanamide-methanol reactions catalyzed by concentrated sulfuric acid. This method faces inherent challenges: cyanamide's toxicity, extreme reaction exothermicity, and stringent low-temperature requirements (often below 10°C) to prevent decomposition. These constraints result in moderate yields (typically 70–75%) and significant safety risks, limiting industrial scalability [2] [4].
In contrast, novel pathways leverage urea-based alkylation for enhanced safety and efficiency. Patent CN105669496A details a two-step process where urea reacts with dimethyl sulfate, followed by calcium hydroxide-mediated cyclization. This bypasses cyanamide entirely, achieving yields >80% and product purity >98% [1]. A separate innovation (CN102432506A) substitutes dimethyl sulfate with dimethyl carbonate (DMC), an eco-friendly methylating agent. Under sodium methoxide catalysis (60–80°C), DMC generates O-methylisourea without acidic byproducts, though reaction times extend to 8–12 hours [6].
Table 1: Comparative Analysis of Synthetic Pathways
Method | Starting Materials | Catalyst/Conditions | Yield | Key Limitations |
---|---|---|---|---|
Cyanamide-Methanol [2] | Cyanamide, MeOH, H₂SO₄ | Concentrated H₂SO₄, <10°C | 70–75% | Cyanamide toxicity, exothermicity |
Urea-Dimethyl Sulfate [1] | Urea, (CH₃O)₂SO₂, Ca(OH)₂ | Ca(OH)₂, 45–70°C | >80% | Requires byproduct management |
Urea-Dimethyl Carbonate [6] | Urea, DMC | NaOCH₃, 60–80°C | 78–82% | Slow reaction kinetics |
The urea-to-O-methylisourea conversion proceeds via sequential alkylation and guanidination. In the DMC route (CN102432506A), sodium methoxide first deprotonates urea, enhancing its nucleophilicity for electrophilic attack on DMC’s carbonyl carbon. This forms methyl carbamate, which undergoes in situ rearrangement to O-methylisourea [6].
Calcium hydroxide plays a dual role in dimethyl sulfate-based synthesis (CN105669496A): as a Brønsted base, it deprotonates urea to accelerate methylation; as a precipitating agent, it captures sulfate ions to form insoluble calcium sulfate. This shifts equilibrium toward product formation. Kinetic studies confirm that maintaining pH >10 during guanidination suppresses hydrolysis, elevating yields to >98% purity [1] [3].
Industrial-scale production prioritizes minimized solvent use and streamlined operations. Patent CN105669496A exemplifies a "quasi-one-pot" system: urea and dimethyl sulfate react in water/sulfuric acid (Step 1), followed by direct addition of solid calcium hydroxide (Step 2). Methanol recrystallization then isolates O-methylisourea hemisulfate with >80% yield, eliminating intermediate purification and reducing solvent waste [1].
Microwave irradiation (CN108047094B) further optimizes efficiency. Under controlled power (165 W) and low temperature (45–70°C), urea-dimethyl sulfate reactions complete in 41 minutes—eight times faster than conventional methods. The rapid, uniform heating suppresses side products, raising yields to 80% from 64% [3] [5]. For continuous manufacturing, Bayesian-optimized flow reactors (ScienceDirect) achieve production rates of 52.2 g/h and E-factors as low as 0.557, underscoring scalability [2].
Table 2: Optimization Parameters in Microwave-Assisted Synthesis
Parameter | Optimal Range | Effect on Reaction |
---|---|---|
Temperature | 45–70°C | Prevents runaway exotherms; minimizes byproducts |
Microwave Power | 165 W | Accelerates dissolution/reaction kinetics |
Urea Addition | Batches (2 stages) | Controls reaction enthalpy |
Total Reaction Time | 41 minutes | 8× faster than conventional heating |
The urea-dimethyl sulfate route generates calcium sulfate (gypsum) when calcium hydroxide neutralizes sulfuric acid. Patent CN105669496A emphasizes that this byproduct is not waste: 98% precipitates as high-purity dihydrate (CaSO₄·2H₂O) after filtration. With cement industries consuming >150 million tons of gypsum annually for setting-time control, this integration eliminates solid waste disposal costs [1] [6].
Life-cycle analyses confirm closed-loop economics: gypsum byproduct sales offset raw material costs, reducing net production expenses by 15–20%. Consequently, the E-factor (kg waste/kg product) drops to 0.557 in optimized systems—significantly lower than cyanamide-based routes (E-factor >3) [2] [6].
Table 3: Byproduct Utilization Metrics
Byproduct | Output per kg Product | Application | Economic/Environmental Impact |
---|---|---|---|
Calcium Sulfate | 0.72 kg | Cement retardant | 100% utilized; reduces waste cost |
Methanol (recovered) | 0.35 L | Recrystallization solvent reuse | 90% recovery rate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: